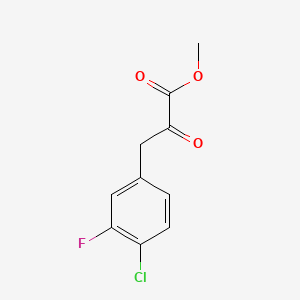

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate

Beschreibung

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate (CAS: 2155020-52-1) is an α-keto ester derivative featuring a 4-chloro-3-fluorophenyl substituent at the β-position of the propanoate backbone.

Eigenschaften

Molekularformel |

C10H8ClFO3 |

|---|---|

Molekulargewicht |

230.62 g/mol |

IUPAC-Name |

methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |

InChI-Schlüssel |

LIONIQQQVODGNB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=O)CC1=CC(=C(C=C1)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.

Major Products Formed

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The major products are 3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Structural Analysis

- Halogen Effects : The 4-Cl and 3-F substituents in the target compound confer distinct electronic effects compared to analogs. Chlorine’s inductive electron-withdrawing effect may enhance electrophilic reactivity, while fluorine’s small size and high electronegativity improve metabolic stability .

- Functional Group Variations: The absence of amino or nitro groups in the target compound reduces its hydrogen-bonding capacity relative to Methyl 2-amino-3-(4-bromophenyl)-3-oxopropanoate hydrochloride () but increases lipophilicity.

Physicochemical Properties

- Solubility : The target compound’s halogen substituents likely reduce aqueous solubility compared to methoxy-substituted analogs ().

- Crystallinity: Analogs () crystallize in monoclinic systems with weak hydrogen bonds, suggesting similar packing for the target compound despite differences in substituents.

Research Implications and Gaps

- Synthetic Optimization : Further studies are needed to elucidate optimal catalysts and solvents for scalable synthesis.

- Crystallographic Data : Single-crystal X-ray analysis of the target compound would clarify its supramolecular interactions.

Biologische Aktivität

Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate, a compound of increasing interest in pharmaceutical research, exhibits a range of biological activities that warrant detailed examination. This article will explore its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C12H10ClF O3

Molecular Weight: 256.66 g/mol

IUPAC Name: this compound

CAS Number: [not provided in the search results]

The compound features a unique combination of a chloro and fluorine substituent on the aromatic ring, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been suggested that the compound can act as a tyrosinase inhibitor , which is significant in treating skin pigmentation disorders and possibly neurodegenerative diseases like Parkinson's disease. Tyrosinase plays a critical role in melanin production, and inhibiting this enzyme can reduce excessive pigmentation .

Biological Activity

Case Study 1: Tyrosinase Inhibition

A recent study focused on synthesizing small molecules incorporating the 4-chloro-3-fluorophenyl fragment. The results indicated that these compounds significantly inhibited tyrosinase activity, with docking studies confirming their binding efficacy at the active site of the enzyme .

Case Study 2: Anticancer Activity

Research into structurally similar compounds has revealed their potential as PARP inhibitors, leading to apoptosis in cancer cells with defective DNA repair mechanisms. These findings suggest that this compound could be explored as a lead compound for developing new anticancer therapies .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Tyrosinase inhibition, potential anticancer activity | Enzyme inhibition |

| Related PARP inhibitors | Anticancer activity | DNA repair inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.